ETHYL 3-[({1-[(DIMETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE
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Overview
Description
ETHYL 3-[({1-[(DIMETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate ester linked to a piperidine ring through a carbamate linkage. The presence of the dimethylamino group further enhances its reactivity and utility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[({1-[(DIMETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is first functionalized with a carbamate group, followed by the introduction of the dimethylamino group. The final step involves the esterification of the benzoate moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring the reproducibility of the product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[({1-[(DIMETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The ester and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, primary amines, and substituted benzoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 3-[({1-[(DIMETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ETHYL 3-[({1-[(DIMETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity. The dimethylamino group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide used for coupling reactions.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but with different solubility properties.
Diisopropylcarbodiimide (DIC): Used in peptide synthesis and other organic reactions.
Uniqueness
ETHYL 3-[({1-[(DIMETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE is unique due to its combined structural features, which confer both high reactivity and specificity. Its ability to participate in a wide range of chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
ethyl 3-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-4-25-17(23)14-6-5-7-15(12-14)19-16(22)13-8-10-21(11-9-13)18(24)20(2)3/h5-7,12-13H,4,8-11H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWDXKMZROJKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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